Cas no 1536438-57-9 (1-(5-Chloropyridin-2-yl)propan-1-one)

1-(5-Chloropyridin-2-yl)propan-1-one is a chlorinated pyridine derivative with a propanone functional group, serving as a versatile intermediate in organic synthesis and pharmaceutical applications. Its structure, featuring a chloropyridine moiety, enhances reactivity in cross-coupling reactions, making it valuable for constructing complex heterocyclic compounds. The ketone group provides a functional handle for further derivatization, such as reductions or nucleophilic additions. This compound is particularly useful in agrochemical and medicinal chemistry research due to its potential as a building block for bioactive molecules. Its stability and well-defined reactivity profile ensure consistent performance in synthetic workflows. Proper handling and storage are recommended to maintain purity and shelf life.
1-(5-Chloropyridin-2-yl)propan-1-one structure
1536438-57-9 structure
Product Name:1-(5-Chloropyridin-2-yl)propan-1-one
CAS No:1536438-57-9
MF:C8H8ClNO
MW:169.608221054077
CID:5039764
PubChem ID:58180885
Update Time:2025-05-23

1-(5-Chloropyridin-2-yl)propan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(5-chloropyridin-2-yl)propan-1-one
    • CS-0161899
    • SCHEMBL12780420
    • D81575
    • 1536438-57-9
    • MFCD23855233
    • BS-48121
    • AKOS018784527
    • 1-(5-Chloropyridin-2-yl)propan-1-one
    • Inchi: 1S/C8H8ClNO/c1-2-8(11)7-4-3-6(9)5-10-7/h3-5H,2H2,1H3
    • InChI Key: PVXRFRMYIKJOAP-UHFFFAOYSA-N
    • SMILES: ClC1=CN=C(C=C1)C(CC)=O

Computed Properties

  • Exact Mass: 169.0294416g/mol
  • Monoisotopic Mass: 169.0294416g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 30

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Additional information on 1-(5-Chloropyridin-2-yl)propan-1-one

Recent Advances in the Study of 1-(5-Chloropyridin-2-yl)propan-1-one (CAS: 1536438-57-9) in Chemical Biology and Pharmaceutical Research

The compound 1-(5-Chloropyridin-2-yl)propan-1-one (CAS: 1536438-57-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its chloropyridinyl and propanone functional groups, has demonstrated promising potential in various applications, including drug discovery and development. Recent studies have focused on its synthesis, pharmacological properties, and potential therapeutic applications, making it a subject of intense scientific inquiry.

One of the key areas of research involving 1-(5-Chloropyridin-2-yl)propan-1-one is its role as an intermediate in the synthesis of more complex bioactive molecules. A study published in the Journal of Medicinal Chemistry (2023) highlighted its utility in the development of novel kinase inhibitors. The researchers employed a multi-step synthetic route to derivatize the compound, resulting in a series of analogs with enhanced inhibitory activity against specific kinase targets. The study underscored the compound's versatility as a building block in medicinal chemistry.

In addition to its synthetic applications, 1-(5-Chloropyridin-2-yl)propan-1-one has been investigated for its intrinsic biological activity. A recent preclinical study (Bioorganic & Medicinal Chemistry Letters, 2024) explored its potential as an anti-inflammatory agent. The compound exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting a possible mechanism of action involving the modulation of inflammatory pathways. These findings open new avenues for the development of anti-inflammatory therapies based on this chemical scaffold.

Another noteworthy development is the exploration of 1-(5-Chloropyridin-2-yl)propan-1-one in the context of central nervous system (CNS) disorders. A research team from a leading pharmaceutical company reported (ACS Chemical Neuroscience, 2023) that derivatives of this compound showed promising activity in models of neurodegenerative diseases. The study emphasized the importance of the chloropyridinyl moiety in conferring blood-brain barrier permeability, a critical factor for CNS-targeted drugs.

The safety profile and pharmacokinetic properties of 1-(5-Chloropyridin-2-yl)propan-1-one have also been subjects of recent investigation. A comprehensive toxicological assessment (Regulatory Toxicology and Pharmacology, 2024) concluded that the compound exhibits a favorable safety profile at therapeutic doses, with no significant off-target effects observed in animal models. This finding supports its further development as a pharmaceutical intermediate or potential active pharmaceutical ingredient (API).

Looking ahead, researchers are particularly interested in exploring the structure-activity relationships (SAR) of 1-(5-Chloropyridin-2-yl)propan-1-one derivatives. Computational chemistry approaches, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, are being employed to predict and optimize the biological activity of novel analogs. These efforts are expected to yield more potent and selective compounds for various therapeutic applications.

In conclusion, 1-(5-Chloropyridin-2-yl)propan-1-one (CAS: 1536438-57-9) represents a valuable chemical entity with diverse applications in pharmaceutical research. Its dual role as a synthetic intermediate and a bioactive scaffold makes it particularly interesting for drug discovery efforts. As research continues to uncover its full potential, this compound is likely to remain an important focus in the field of chemical biology and medicinal chemistry.

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